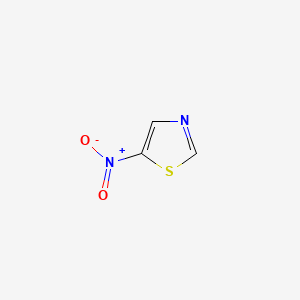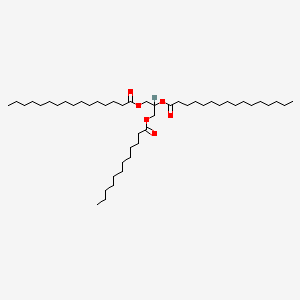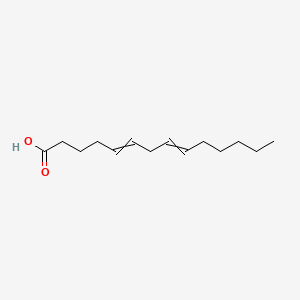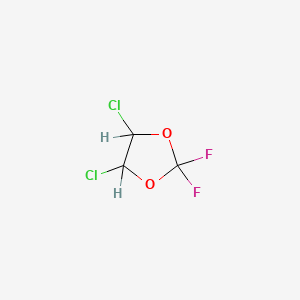
2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol
説明
“2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol” is a chemical compound with the molecular formula C14H10Cl4O. It has an average mass of 336.041 Da and a monoisotopic mass of 333.948578 Da .
Molecular Structure Analysis
The molecular structure of “2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol” consists of a central carbon atom bonded to two chlorine atoms and two 4-chlorophenyl groups. The presence of these chlorinated phenyl groups may contribute to the compound’s reactivity and physical properties .科学的研究の応用
Environmental Analysis and Monitoring
A study developed a novel sample preparation technique, dispersive liquid-phase microextraction, for the preconcentration and determination of dicofol (2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol) and its degradation products in water samples. This method, coupled with gas chromatography mass spectrometry, uses a new ionic liquid as the extraction solvent and has been successfully applied to determine dicofol and its degradation products in environmental water samples (Li et al., 2010).
Soil Contamination and Agricultural Impact
Research conducted in Turkey revealed that dicofol contamination, via its presence as an impurity in the banned pesticide DDT, has led to new sources of soil contamination, especially in cotton production areas. The study investigated the extent and source of DDT contamination in cotton soils, highlighting the impact of dicofol-based pesticides (Turgut et al., 2012).
Transformation and Degradation Pathways
A study focused on the sources and transformation pathways of DDT and related metabolites in soils from Northwest Fujian, China. The research demonstrated that dicofol is not only a commercial miticide but also a metabolite of DDT, contributing to the environmental persistence of these compounds (Huang et al., 2018).
Dechlorination and Detoxification Studies
Another study explored the complete dechlorination of DDT and its metabolites, including dicofol, using a combination of NaOH and Pd/C catalyst in an alcohol mixture. This process converted DDT to chlorine-free products, offering insights into potential detoxification methods for these persistent environmental contaminants (Ukisu, 2008).
Development of Detection Methods
An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed for the detection of p,p'-DDE, a major metabolite of dicofol, in human milk. This assay provided an alternative analytical tool for monitoring persistent organic pollutants in lipid-rich matrices like human milk (Hongsibsong et al., 2012).
Biological Degradation and Bioremediation
Research on the biodegradation of DDT by basidiomycete strains discovered that certain fungal species could transform DDT into various metabolites, including dicofol. This study highlights the potential role of fungi in the biological degradation of persistent pesticides (Suhara et al., 2011).
特性
IUPAC Name |
2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUMAPVZONTQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957049 | |
| Record name | 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3567-18-8 | |
| Record name | 4,4'-Dichloro-alpha-(dichloromethyl)benzhydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the identification of FW-152 contribute to our understanding of DDT biodegradation by fungi?
A2: The presence of FW-152 [] indicates that P. chrysosporium likely employs a unique enzymatic pathway for DDT degradation. Further research into the specific enzymes involved could offer valuable insights into the fungal bioremediation of DDT. Additionally, this finding suggests that other white rot fungi, like Pleurotus ostreatus, Phellinus weirii, and Polyporus versicolor, which are also reported to mineralize DDT [], might utilize similar degradation pathways. This expands the potential for developing fungi-based bioremediation strategies for environments contaminated with DDT and related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



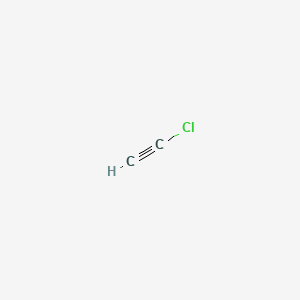
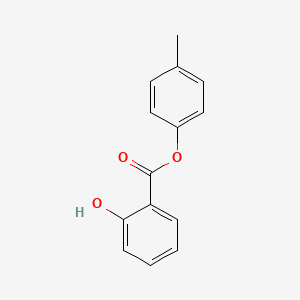

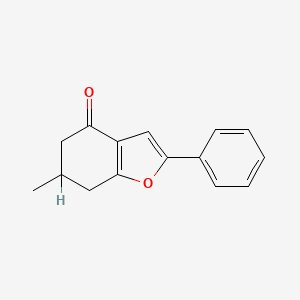
![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)


